![molecular formula C8H6ClNO B2650194 6-(Chloromethyl)benzo[d]oxazole CAS No. 1314982-48-3](/img/structure/B2650194.png)
6-(Chloromethyl)benzo[d]oxazole
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Overview
Description
6-(Chloromethyl)benzo[d]oxazole is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole, a related compound, involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .Molecular Structure Analysis
The molecular structure of 6-(Chloromethyl)benzo[d]oxazole is confirmed by IR, 1H/13C-NMR, and mass spectral studies . The presence of electron-withdrawing groups improved the antimicrobial activity of the compound .Scientific Research Applications
Antimicrobial Activity
Benzoxazole derivatives have been investigated for their antimicrobial properties. In a study by Kakkar et al., several synthesized benzoxazole compounds were tested against various microorganisms. Notably, compounds 1, 10, 13, 16, 19, 20, and 24 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal strains. Their minimum inhibitory concentration (MIC) values were comparable to existing antibiotics like ofloxacin and fluconazole .
Anticancer Potential
The same study also evaluated the anticancer activity of benzoxazole derivatives. Compounds 4, 6, 25, and 26 demonstrated promising effects against human colorectal carcinoma (HCT116) cancer cells, surpassing the standard drug 5-fluorouracil. These findings highlight the potential of benzoxazole analogues as anticancer agents .
Biological Material Intermediates
Benzoxazoles serve as valuable intermediates in the preparation of new biological materials. Researchers have explored their use in drug development, making them essential building blocks for pharmaceutical chemistry .
Antihistamine Properties
Certain benzoxazole derivatives exhibit antihistamine effects. Although further research is needed, these compounds may contribute to allergy management and related therapies .
Anti-Inflammatory Activity
Benzoxazoles have demonstrated anti-inflammatory properties. Investigating their potential as anti-inflammatory agents could lead to novel drug candidates .
Other Pharmacological Activities
Beyond the mentioned applications, benzoxazole derivatives have been studied for their inhibition of hepatitis C virus, melatonin receptor antagonism, and Rho-kinase inhibition. These diverse activities underscore their significance in medicinal chemistry .
Safety and Hazards
Future Directions
Benzoxazole derivatives, including 6-(Chloromethyl)benzo[d]oxazole, have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the future direction of research on this compound could involve further exploration of its pharmacological activities and potential applications in medicinal chemistry.
properties
IUPAC Name |
6-(chloromethyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLVYGZDSIBRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCl)OC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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